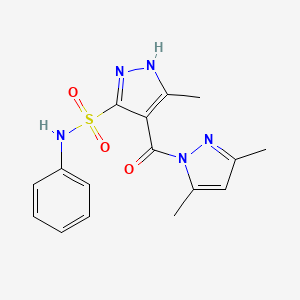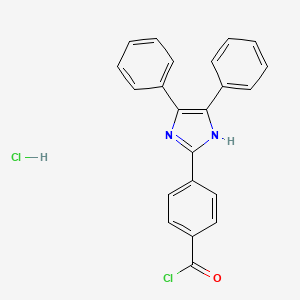
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide is a compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology, it has been studied for its potential antimicrobial, antifungal, and antiviral activities . In medicine, it is being explored for its anti-inflammatory and anticancer properties . Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide stands out due to its unique structural features and diverse range of applications . Similar compounds include other pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole and 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)morpholine . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C16H17N5O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-5-methyl-N-phenyl-1H-pyrazole-3-sulfonamide |
InChI |
InChI=1S/C16H17N5O3S/c1-10-9-11(2)21(19-10)16(22)14-12(3)17-18-15(14)25(23,24)20-13-7-5-4-6-8-13/h4-9,20H,1-3H3,(H,17,18) |
InChI Key |
UEVXVPOWYTVDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate](/img/structure/B12511869.png)
![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)
![1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine](/img/structure/B12511883.png)
![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
![1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B12511888.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511904.png)




![2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12511934.png)
